2-amino-N-(2-chloro-4-methylphenyl)acetamide

Description

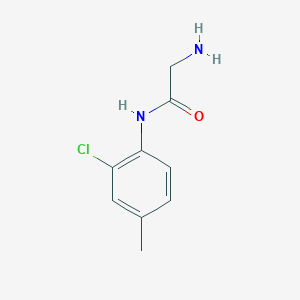

2-Amino-N-(2-chloro-4-methylphenyl)acetamide (molecular formula: C₉H₁₁ClN₂O) is an acetamide derivative featuring an amino group (-NH₂) attached to the α-carbon of the acetamide backbone and a 2-chloro-4-methylphenyl substituent on the nitrogen atom. Its structural characteristics include:

Properties

IUPAC Name |

2-amino-N-(2-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-2-3-8(7(10)4-6)12-9(13)5-11/h2-4H,5,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRJHKKJIKUOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-4-methylphenyl)acetamide typically involves the reaction of 2-chloro-4-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

2-amino-N-(2-chloro-4-methylphenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Acetamide Backbone

Azido vs. Amino Substitutions

- 2-Azido-N-(4-methylphenyl)acetamide: Replaces the amino group with an azido (-N₃) moiety. This substitution alters electronic properties and reactivity, making it suitable for click chemistry applications. Synthesized via similar N-arylation methods .

- 2-Chloro-N-alkyl/aryl Acetamides: Chloro-substituted derivatives (e.g., 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide) exhibit antimicrobial activity, highlighting the role of halogen atoms in bioactivity .

Aromatic Ring Modifications

Crystallographic and Computational Insights

Key Findings and Implications

Substituent Impact: Halogen atoms (Cl, F) enhance antimicrobial activity, while amino/azido groups influence reactivity and coordination .

Structural Complexity : Heterocyclic additions (e.g., triazole, thiazole) improve bioactivity but complicate synthesis .

Biological Activity

2-Amino-N-(2-chloro-4-methylphenyl)acetamide, also known as 2-amino-4-methyl-2-chlorobenzamide, is a compound with potential biological significance due to its structural features, including an amino group and a chloro-substituted aromatic ring. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H11ClN2O

- Molecular Weight : Approximately 235.11 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the amino and chloro groups. These properties may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

A study screened several N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential. The results indicated that compounds with similar structural features to this compound showed effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The study emphasized that structural modifications influenced the compounds' efficacy against different pathogens .

| Compound Name | CAS Number | Antimicrobial Activity |

|---|---|---|

| 2-Amino-N-(4-methylphenyl)acetamide | 1221722-96-8 | Effective against S. aureus |

| 2-Chloro-N-(4-methylphenyl)acetamide | 1221723-00-0 | Moderate activity against E. coli |

| 2-Amino-N-(3-chloro-4-methylphenyl)acetamide | 1221723-01-1 | Potential analog with varied activity |

Anti-inflammatory Potential

Research has indicated that compounds similar to this compound may inhibit enzymes involved in inflammatory pathways. Although specific studies on this compound are scarce, related compounds have demonstrated anti-inflammatory effects through various mechanisms, including enzyme inhibition .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.